molecular formula C17H21N3O4S B5030856 N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide

Cat. No.: B5030856
M. Wt: 363.4 g/mol
InChI Key: XCWPQNAFQMQIFW-UHFFFAOYSA-N
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Description

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

    Alkylation: The butylamino group is introduced through an alkylation reaction, where the sulfonamide is treated with butylamine under appropriate conditions.

    Benzylation: Finally, the benzyl group is introduced by reacting the compound with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can also undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonic acid derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Sulfonic Acid Derivatives: Formed through the oxidation of the sulfonamide group.

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-benzyl-4-nitrobenzenesulfonamide
  • N-benzyl-4-(tert-butyl)thiazol-2-ylbenzamide
  • N-benzyl-4-chloro-5-sulfamoylanthranilic acid

Comparison: N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both the butylamino and nitro groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it suitable for distinct applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-3-11-18-16-10-9-15(12-17(16)20(21)22)25(23,24)19-13-14-7-5-4-6-8-14/h4-10,12,18-19H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPQNAFQMQIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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